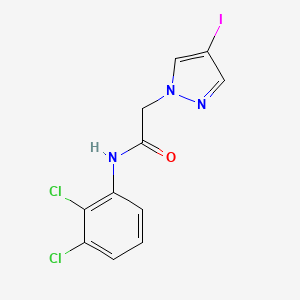

2-(acetyloxy)-1,3,4(2H)-isoquinolinetrione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(acetyloxy)-1,3,4(2H)-isoquinolinetrione, also known as acetylsalicylic anhydride, is a chemical compound that is commonly used in scientific research. It is a derivative of salicylic acid and is considered a non-steroidal anti-inflammatory drug (NSAID). Acetylsalicylic anhydride is a white crystalline powder that is soluble in water and ethanol.

Mecanismo De Acción

The mechanism of action of 2-(acetyloxy)-1,3,4(2H)-isoquinolinetrionelic anhydride is similar to that of other NSAIDs. It works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that are involved in the inflammatory response and are responsible for pain and fever. By inhibiting COX, 2-(acetyloxy)-1,3,4(2H)-isoquinolinetrionelic anhydride reduces the production of prostaglandins and thus reduces inflammation, pain, and fever.

Biochemical and Physiological Effects:

Acetylsalicylic anhydride has a number of biochemical and physiological effects. It is a potent anti-inflammatory agent and is commonly used to treat conditions such as arthritis, headache, and fever. It also has antithrombotic effects, meaning that it reduces the risk of blood clots. This is due to its ability to inhibit the activity of platelets, which are involved in the formation of blood clots.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 2-(acetyloxy)-1,3,4(2H)-isoquinolinetrionelic anhydride in lab experiments is its availability and low cost. It is also a relatively stable compound, meaning that it can be stored for long periods of time without significant degradation. However, one limitation is that it can be difficult to handle due to its reactivity and potential for explosive decomposition under certain conditions.

Direcciones Futuras

There are a number of potential future directions for research involving 2-(acetyloxy)-1,3,4(2H)-isoquinolinetrionelic anhydride. One area of interest is the development of new synthetic methods for producing the compound. Another area of research is the investigation of its potential as a therapeutic agent for other conditions, such as cancer. Additionally, there is ongoing research into the mechanisms of action of 2-(acetyloxy)-1,3,4(2H)-isoquinolinetrionelic anhydride and its effects on various physiological processes.

Métodos De Síntesis

The most common method for synthesizing 2-(acetyloxy)-1,3,4(2H)-isoquinolinetrionelic anhydride is through the reaction of salicylic acid with acetic anhydride. The reaction produces 2-(acetyloxy)-1,3,4(2H)-isoquinolinetrionelic anhydride and acetic acid as byproducts. The process is typically carried out under acidic conditions and requires careful temperature control.

Aplicaciones Científicas De Investigación

Acetylsalicylic anhydride has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds, such as 2-(acetyloxy)-1,3,4(2H)-isoquinolinetrionelic acid (aspirin). It is also used as a reagent in various chemical reactions, including the acetylation of amines and alcohols.

Propiedades

IUPAC Name |

(1,3,4-trioxoisoquinolin-2-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO5/c1-6(13)17-12-10(15)8-5-3-2-4-7(8)9(14)11(12)16/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAXLRLTCDQLQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ON1C(=O)C2=CC=CC=C2C(=O)C1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,3,4-Trioxoisoquinolin-2-yl) acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5970735.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-1-naphthylpropanamide](/img/structure/B5970736.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B5970740.png)

![2-[(4-butylphenyl)hydrazono]-N-(2-chlorophenyl)-3-oxobutanamide](/img/structure/B5970756.png)

![tert-butyl 2-{[(4-fluorobenzyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5970763.png)

![1-[(2E)-2-methyl-2-buten-1-yl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5970772.png)

![5-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5970780.png)

![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2,2,2-trifluoroethanesulfonamide](/img/structure/B5970784.png)

![2-[({4-[(4-nitrophenyl)thio]phenyl}amino)carbonyl]benzoic acid](/img/structure/B5970788.png)

![ethyl 4-({[1-(2,2-dimethylpropyl)-3-hydroxy-2-oxo-3-piperidinyl]methyl}amino)-1-piperidinecarboxylate](/img/structure/B5970801.png)

![2-(4-phenylbutanoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5970817.png)